molecular formula C23H18N4O2S B10801599 8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B10801599
M. Wt: 414.5 g/mol
InChI Key: ZAMZYTWZMABEJN-UHFFFAOYSA-N
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Description

8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C23H18N4O2S/c28-23-19-18(15-6-2-1-3-7-15)14-30-22(19)24-20-16-8-4-5-9-17(16)21(25-27(20)23)26-10-12-29-13-11-26/h1-9,14H,10-13H2

InChI Key

ZAMZYTWZMABEJN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5)C6=CC=CC=C62

Origin of Product

United States

Biological Activity

The compound known as 8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex organic molecule with potential biological activities that warrant detailed investigation. The unique structural features of this compound are believed to contribute to its interactions with biological systems.

Chemical Structure and Properties

The compound's structure includes a morpholine ring and a phenyl group, along with multiple nitrogen and sulfur atoms integrated into a tetracyclic framework. This configuration may influence its pharmacological properties.

Anticancer Properties

Research indicates that compounds structurally similar to 8-morpholin-4-yl derivatives exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism often involves the modulation of specific signaling pathways related to cell survival and death.

Compound Cell Line IC50 (µM) Mechanism
Compound AMDA-MB-2315.0Apoptosis via caspase activation
Compound BDU-1453.2Cell cycle arrest in G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains and fungi. The presence of the morpholine and thiadiazole moieties is thought to enhance membrane permeability, facilitating the compound's entry into microbial cells.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of nitrogen atoms may allow for interaction with enzyme active sites.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.
  • Receptor Modulation : The morpholine group may interact with neurotransmitter receptors or other cellular targets.

Case Studies

  • Study on Anticancer Efficacy : A study conducted on various derivatives of morpholine-based compounds revealed that modifications at the phenyl position significantly enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The most potent derivative showed an IC50 value of 5 µM.
  • Antimicrobial Testing : In a comparative study against common pathogens, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

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